molecular formula C7H6N4O2S2 B13103614 ((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid CAS No. 3438-83-3

((7-Mercapto-1H-imidazo(4,5-d)pyridazin-4-yl)thio)acetic acid

Cat. No.: B13103614
CAS No.: 3438-83-3
M. Wt: 242.3 g/mol
InChI Key: NLCWSOBKBUWBCY-UHFFFAOYSA-N
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Description

2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of sulfur atoms in its structure adds to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable diketones or aldehydes under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Thiolates or alkyl halides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various thioether derivatives.

Scientific Research Applications

2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atoms in the structure may play a crucial role in forming covalent bonds with target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    Imidazole derivatives: Compounds like 1,3-diazole and its derivatives share the imidazole ring structure.

    Pyridazine derivatives: Compounds such as pyridazine and its derivatives have similar ring structures.

Uniqueness: 2-((7-Thioxo-6,7-dihydro-1H-imidazo[4,5-d]pyridazin-4-yl)thio)acetic acid is unique due to the combination of imidazole and pyridazine rings with sulfur atoms. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

3438-83-3

Molecular Formula

C7H6N4O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-[(7-sulfanylidene-3,6-dihydroimidazo[4,5-d]pyridazin-4-yl)sulfanyl]acetic acid

InChI

InChI=1S/C7H6N4O2S2/c12-3(13)1-15-7-5-4(8-2-9-5)6(14)10-11-7/h2H,1H2,(H,8,9)(H,10,14)(H,12,13)

InChI Key

NLCWSOBKBUWBCY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NNC2=S)SCC(=O)O

Origin of Product

United States

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